molecular formula C14H18BrNO2 B2410762 Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate CAS No. 1203681-52-0

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate

Cat. No.: B2410762
CAS No.: 1203681-52-0
M. Wt: 312.207
InChI Key: JBAYRFVIYCKUHT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, substituted with a tert-butyl ester group and a 4-bromophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl 3-bromoazetidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAYRFVIYCKUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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